(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. The compound also contains a m-tolyl group, which is a derivative of toluene, adding to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of Boc-protected amino acids, including ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
N,N’-Diisopropylcarbodiimide (DIC): and : Commonly used in peptide coupling reactions.
Major Products Formed
Free Amino Acid: Formed after deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids or peptide fragments.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function through the synthesis of peptide analogs.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions to occur. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of peptides and other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties compared to its ortho- and para-tolyl analogs. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3R)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHKLMIOJEDAM-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375890 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464930-76-5 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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